molecular formula C17H19ClN2O3 B10987029 N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10987029
M. Wt: 334.8 g/mol
InChI Key: MNWYPUSMWGAVBZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzene, 1H-pyrrole, and tetrahydro-2H-pyran derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the chloro and hydroxy groups.

    Cyclization: reactions to form the pyran and pyrrole rings.

    Amidation: reactions to link the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may result in a different halogenated compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)acetamide: Lacks the pyran and pyrrole rings.

    2-(4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetamide: Lacks the chloro and hydroxy groups.

    N-(5-chloro-2-hydroxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide: Lacks the pyrrole ring.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C17H19ClN2O3/c18-13-3-4-15(21)14(11-13)19-16(22)12-17(5-9-23-10-6-17)20-7-1-2-8-20/h1-4,7-8,11,21H,5-6,9-10,12H2,(H,19,22)

InChI Key

MNWYPUSMWGAVBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=C(C=CC(=C2)Cl)O)N3C=CC=C3

Origin of Product

United States

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